Cholic Acid-d5

Description

BenchChem offers high-quality Cholic Acid-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholic Acid-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H40O5 |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18?,19-,20+,22?,23+,24-/m1/s1/i8D2,10D2,15D |

InChI Key |

BHQCQFFYRZLCQQ-MFZFCIHOSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C[C@H](C3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Cholic Acid-d5 as a Precision Internal Standard in Bioanalysis

Executive Summary

In the quantitative analysis of endogenous metabolites, particularly bile acids, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects, ionization suppression, and retention time shifts. Cholic Acid-d5 (CA-d5) serves as a critical stable isotope-labeled internal standard (SIL-IS) designed to mitigate these variances.

This guide provides a rigorous technical framework for deploying CA-d5 in bioanalytical assays. By mimicking the physicochemical behavior of endogenous Cholic Acid (CA) while maintaining a distinct mass spectral signature (m/z shift of +5 Da), CA-d5 enables precise normalization of extraction recovery and ionization efficiency. This document details the molecular architecture, validated experimental protocols, and troubleshooting mechanisms required for high-integrity metabolomics and pharmacokinetic studies.

Part 1: Molecular Architecture & Physicochemical Properties

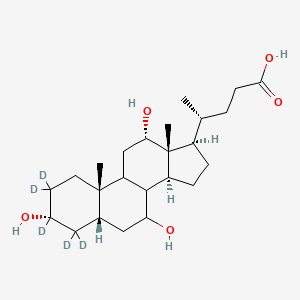

Cholic Acid-d5 is a deuterated analog of the primary bile acid Cholic Acid.[1][2] The substitution of five hydrogen atoms with deuterium isotopes (

Chemical Profile

| Property | Specification |

| Compound Name | Cholic Acid-d5 |

| CAS Number | 53007-09-3 |

| Molecular Formula | |

| Molecular Weight | 413.60 g/mol |

| Isotopic Purity | Typically |

| Solubility | Soluble in Methanol, DMSO, Ethanol; sparingly soluble in water |

| pKa | ~5.0 (Carboxylic acid moiety) |

Structural Visualization

The following diagram illustrates the core steroid backbone of Cholic Acid. In the d5 variant, deuterium labeling typically occurs at the 2,2,4,4 positions of the steroid ring and the 12-position, though specific labeling patterns may vary by synthesis batch.

Part 2: Mechanistic Role in Mass Spectrometry

The Principle of Stable Isotope Dilution Assay (SIDA)

The utility of CA-d5 relies on the principle that isotopologues share nearly identical chemical reactivity and chromatographic retention but differ in mass.

-

Matrix Effect Compensation: Biological matrices (plasma, urine) contain phospholipids that suppress ionization. Because CA-d5 co-elutes (or nearly co-elutes) with endogenous CA, it experiences the exact same suppression or enhancement at the ESI source. The ratio of Analyte Area to IS Area remains constant, correcting for the interference.

-

Carrier Effect: In low-concentration samples, adsorption to glass vials or instrument tubing can cause signal loss. A constant concentration of CA-d5 acts as a "carrier," occupying active sites and ensuring linear transmission of the analyte.

The Deuterium Isotope Effect

Researchers must account for the Deuterium Isotope Effect in Reverse Phase Liquid Chromatography (RPLC). The C-D bond is slightly shorter and less polarizable than the C-H bond, making deuterated compounds slightly less lipophilic.

-

Result: CA-d5 may elute slightly earlier (0.05 – 0.1 min) than unlabeled CA.

-

Impact: Integration windows must be wide enough to capture both peaks if they are not fully resolved, or set specifically for each if they are.

Part 3: Experimental Protocol

This protocol outlines a validated workflow for quantifying Cholic Acid in human plasma using CA-d5 as the internal standard.

Step 1: Stock Solution Preparation

Objective: Create a stable primary stock.

-

Weigh ~1 mg of Cholic Acid-d5 powder.

-

Dissolve in Methanol (LC-MS grade) to achieve a concentration of 1 mg/mL (approx. 2.4 mM).

-

Storage: Aliquot into amber glass vials and store at -20°C (stable for >6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

Step 2: Working Internal Standard (WIS) Preparation

Objective: Prepare the spiking solution.

-

Dilute the stock with Methanol to 1 µg/mL (1000 ng/mL).

-

Further dilute to a working concentration (e.g., 100-200 ng/mL) in the precipitation solvent (usually Acetonitrile or Methanol).

Step 3: Sample Extraction (Protein Precipitation)

Objective: Isolate bile acids from the plasma matrix.[3]

-

Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

-

Add 150 µL of the WIS (containing CA-d5 in ice-cold Acetonitrile).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a clean vial.

-

Optional: Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A (Water/MeOH 50:50) to match initial mobile phase conditions.

Step 4: LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP, Waters Xevo). Ionization: Electrospray Ionization, Negative Mode (ESI-).[4][3][5]

Chromatography:

-

Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm).

-

Mobile Phase A: Water + 10 mM Ammonium Acetate + 0.01% Ammonium Hydroxide (pH ~9). Note: Basic pH improves ionization of bile acids in negative mode.

-

Mobile Phase B: Methanol or Acetonitrile (100%).

-

Gradient: 5-95% B over 7-10 minutes.

MRM Transitions:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Role | Collision Energy (CE) |

|---|

| Cholic Acid (CA) | 407.3 (

Note: The transition 412.3 -> 412.3 (pseudo-MRM) can be used if fragmentation is poor, but the water loss transition (-> 348.3) is more specific.

Part 4: Analytical Workflow Visualization

The following diagram maps the logical flow from sample preparation to data validation, highlighting critical check-points.

[7][9][12]

Part 5: Validation & Quality Control

To ensure scientific integrity, the following validation steps are mandatory when establishing this method.

Isotopic Contribution (Cross-Talk)

You must verify that the CA-d5 standard does not contain unlabeled Cholic Acid (d0), and that high concentrations of endogenous CA do not produce a signal in the d5 channel.

-

Test: Inject a high concentration of CA-d5 alone. Monitor the CA (407.3 -> 343.3) transition.[6]

-

Acceptance Criteria: The response in the analyte channel should be < 20% of the Lower Limit of Quantification (LLOQ).

Retention Time Verification

Due to the deuterium effect, confirm the retention time (RT) of CA-d5 relative to CA.

-

Observation: CA-d5 typically elutes ~0.05 to 0.1 minutes before CA.

-

Action: Ensure your integration software (e.g., Analyst, MassLynx) has a window wide enough to accommodate this slight shift, or define separate RTs for the Analyte and IS.

Linearity and Recovery

Construct a calibration curve using the Area Ratio (Area_CA / Area_IS).

-

Linearity:

should be > 0.99 over the biological range (typically 10 ng/mL to 5000 ng/mL). -

Recovery: Compare the Area of CA-d5 in a pre-extraction spiked sample vs. a post-extraction spiked sample to calculate Matrix Effect (ME) and Recovery (RE).

References

-

Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Application Note.

-

National Institutes of Health (NIH). (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Molecules.[1][2][7][6][3][5][8][9][10][11][12][13]

-

MedChemExpress. (2024). Cholic acid-d5 Product Information and Protocols. Technical Data Sheet.[2][7]

-

Prinville, V., et al. (2020). Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS. ResearchGate.

-

Shimadzu Corporation. (2021). Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LCMS-8060NX. Application News.

Sources

- 1. Cholic acid-d5_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. clearsynth.com [clearsynth.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. shimadzu.com [shimadzu.com]

- 11. open.clemson.edu [open.clemson.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Technical Guide: Optimizing Cholic Acid-d5 Solubilization for LC-MS/MS Applications

This technical guide details the solubility characteristics, preparation protocols, and chromatographic implications of using Cholic Acid-d5 (CA-d5) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Executive Summary

Cholic Acid-d5 (CA-d5) serves as the gold-standard internal standard (IS) for the quantification of cholic acid and related bile acids in biological matrices. Its utility relies heavily on precise solubilization. While chemically robust, the amphipathic nature of the steroid core combined with three hydroxyl groups creates distinct solubility behaviors in protic versus aprotic solvents.

The Core Directive: For maximum stability and chromatographic peak shape, Methanol (MeOH) is the superior solvent for stock solution preparation, while Acetonitrile (ACN) is frequently utilized during sample preparation (protein precipitation) but requires careful management to prevent on-column precipitation or peak distortion.

Physicochemical Profile & Solubility Mechanisms

To optimize the handling of CA-d5, one must understand the molecular interactions driving its solubility. The deuterated isotopologue (

The Solvent-Solute Interaction[1]

-

Methanol (Protic Solvent):

-

Mechanism: Methanol acts as both a hydrogen bond donor and acceptor. It effectively solvates the three hydrophilic hydroxyl groups (-OH) at positions C3, C7, and C12, as well as the carboxylic acid tail of the cholic acid molecule.

-

Result: High solubility (>50 mg/mL).[1] The solvent shell is stable, preventing aggregation of the steroid cores.

-

-

Acetonitrile (Aprotic Solvent):

-

Mechanism: Acetonitrile interacts primarily through dipole-dipole interactions. While it can solvate the hydrophobic steroid backbone effectively, it lacks the hydrogen bond donating capacity to stabilize the hydroxyl groups as efficiently as methanol.

-

Result: Moderate solubility. While sufficient for dilute working standards, high-concentration stocks in pure ACN are less stable and more prone to precipitation upon temperature fluctuation.

-

Comparative Solubility Data

| Parameter | Methanol (MeOH) | Acetonitrile (ACN) | Water ( |

| Solubility Classification | High | Moderate | Low (pH dependent) |

| Saturation Limit (Approx.) | > 50 mg/mL | ~1–5 mg/mL | ~0.28 mg/mL (Neutral pH) |

| Role in Workflow | Stock Solution Preparation | Protein Precipitation / Elution | Mobile Phase Aqueous Component |

| Evaporation Rate | Moderate | High | Low |

| MS Ionization Effect | High Efficiency | High Efficiency | N/A |

Critical Note: Solubility in water is pH-dependent. Cholic acid precipitates in acidic aqueous solutions (

). Always maintain organic solvent presence or alkaline pH to ensure solubility in aqueous mixtures.

Experimental Protocols

Protocol A: Primary Stock Solution Preparation (1 mg/mL)

Objective: Create a stable, long-term storage solution. Solvent: 100% LC-MS Grade Methanol.

-

Weighing: Accurately weigh 1.0 mg of Cholic Acid-d5 powder into a 1.5 mL amber glass vial.

-

Why Glass? Bile acids can exhibit non-specific binding to polypropylene (plastic) surfaces, particularly in high-aqueous conditions. Glass minimizes this loss.

-

-

Dissolution: Add 1.0 mL of Methanol .

-

Agitation: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution of any micro-crystalline aggregates.

-

Storage: Store at -20°C (stable for 1 year) or -80°C (stable for >2 years).

Protocol B: Working Internal Standard (IS) Solution

Objective: Prepare a working solution for spiking into samples. Solvent: 50:50 Methanol:Water (v/v).[2]

-

Dilution: Dilute the Primary Stock (1 mg/mL) to a target concentration (e.g., 1,000 ng/mL) using 50:50 MeOH:Water.

-

Why 50:50? Pure methanol stocks can cause protein precipitation immediately upon contact with a plasma sample, potentially trapping the IS inside protein pellets before it equilibrates. A 50:50 mix mitigates this "solvent shock."

-

-

Equilibration: Vortex thoroughly.

-

Usage: Keep on ice during the extraction workflow. Discard unused working solution after 1 week.

Protocol C: Sample Preparation (Protein Precipitation)

Objective: Extract bile acids from plasma/serum while introducing the IS. Solvent: Ice-cold Acetonitrile.

-

Spike: Add 10 µL of Working IS Solution to 50 µL of plasma. Vortex gently.

-

Precipitate: Add 200 µL of Ice-Cold Acetonitrile .

-

Why ACN here? Acetonitrile is a more effective protein precipitant than methanol, producing a denser pellet and cleaner supernatant for LC-MS.

-

-

Centrifuge: Spin at 15,000 x g for 10 minutes.

-

Reconstitution (Crucial Step): Evaporate the supernatant and reconstitute in 50:50 Methanol:Water .

-

Causality: Injecting pure ACN supernatant into an aqueous mobile phase can cause "peak fronting" or "split peaks" due to the strong solvent effect. Reconstituting in a solvent matching the initial mobile phase conditions ensures sharp peak shapes.

-

Visualization of Workflows

Diagram 1: Solubilization & Extraction Workflow

This flowchart illustrates the optimal solvent transitions from solid powder to LC injection.

Caption: Optimal solvent workflow ensuring solubility stability and chromatographic integrity.

Diagram 2: Solvent-Analyte Interaction Mechanism

A conceptual representation of why Methanol is the preferred solubilizing agent over Acetonitrile for the stock solution.

Caption: Mechanistic comparison of Methanol (H-bonding) vs. Acetonitrile (Dipole) interactions.

LC-MS/MS Implications & Troubleshooting

Mobile Phase Selection

While Methanol is best for the stock solution, the mobile phase choice depends on the separation requirements.

-

Methanol/Water (+ Ammonium Acetate): Preferred for separating bile acid isomers (e.g., resolving Cholic Acid from Deoxycholic Acid). The protic nature of methanol provides unique selectivity for the steroid hydroxyl positions.

-

Acetonitrile/Water (+ Formic Acid): Often yields sharper peaks and lower backpressure but may cause co-elution of isomers.

Troubleshooting Common Issues

| Issue | Cause | Corrective Action |

| Precipitation in Stock | Storage at low temp in ACN or high concentration (>5 mg/mL). | Sonicate at 40°C. Switch solvent to 100% Methanol. |

| Distorted Peak Shape | Injection solvent strength is stronger than mobile phase (e.g., pure ACN injection). | Reconstitute sample in mobile phase starting conditions (e.g., 50:50 MeOH:Water).[2] |

| Low Recovery | Adsorption to plastic vials. | Use silanized glass vials or low-binding polypropylene. |

| Carryover | Bile acids are sticky. | Use a needle wash of 50:50:0.1 MeOH:ACN:Formic Acid. |

References

-

Shimadzu Corporation. (2023). Key Differences in the Use of Methanol and Acetonitrile for LC-MS. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). Cholic Acid Compound Summary: Solubility. Retrieved from [Link]

-

Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Retrieved from [Link]

Sources

Methodological & Application

High-Fidelity Preparation of Cholic Acid-d5 Internal Standard for Quantitative LC-MS/MS Bile Acid Profiling

Topic: High-Fidelity Preparation of Cholic Acid-d5 Internal Standard for LC-MS/MS Content Type: Application Note & Protocol Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Mass Spectrometrists

Abstract & Scope

Bile acid quantification in biological matrices (plasma, urine, liver homogenate) is complicated by significant matrix effects, isobaric interference, and the high binding affinity of bile acids to plasma proteins. This guide details the preparation and utilization of Cholic Acid-d5 (CA-d5) as a stable isotope-labeled internal standard (SIL-IS). Unlike generic protocols, this workflow emphasizes isotopic equilibration —the critical timeframe required for the deuterated standard to integrate into the native protein-bound pool—ensuring that extraction efficiency mirrors endogenous analytes.

Chemical & Physical Properties

Before initiating the protocol, verify the certificate of analysis (CoA) for the specific lot of CA-d5.

| Property | Specification | Notes |

| Compound Name | Cholic Acid-d5 | Typically labeled at 2,2,4,4,24 positions. |

| CAS Number | 116380-66-6 | Verify against vendor; specific isomers vary. |

| Molecular Formula | C₂₄H₃₅D₅O₅ | |

| Molecular Weight | ~413.63 g/mol | Native CA is 408.57 g/mol . |

| Solubility | Soluble in Methanol, Ethanol, DMSO | Avoid 100% Water for stock preparation. |

| pKa | ~5.0 | Ionizes best in Negative Mode (ESI-). |

Critical Considerations (The "Why" Behind the Protocol)

Solvent Selection: Methanol vs. Acetonitrile

For stock solution preparation, Methanol (MeOH) is the superior solvent.

-

Solubility: Bile acids are amphipathic but can precipitate in high-organic acetonitrile environments if salts are present. Methanol provides robust solubility for the polar steroid nucleus.

-

Stability: CA-d5 is stable in methanol at -20°C for >12 months. Acetonitrile stocks may suffer from evaporation issues or interactions with plasticware over long storage.

The Equilibration Imperative

Endogenous Cholic Acid is >95% protein-bound (primarily to albumin). If CA-d5 is added and immediately extracted, it exists as a "free" species, while the native analyte is "bound." This differential state leads to recovery bias .

-

Protocol Requirement: You must allow the spiked sample to equilibrate (incubate) for 15–30 minutes before protein precipitation. This allows the CA-d5 to bind to albumin, ensuring the extraction step releases both native and IS molecules at the same rate.

Experimental Protocol

Phase I: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

-

Weighing: Accurately weigh 1.0 mg of Cholic Acid-d5 powder into a glass vial.

-

Note: Use an antistatic gun if the powder is static-prone.

-

-

Dissolution: Add 1.0 mL of LC-MS grade Methanol .

-

Mixing: Vortex for 1 minute. Sonicate for 5 minutes to ensure complete dissolution.

-

Storage: Aliquot into amber glass vials (prevent photodegradation). Store at -20°C or -80°C.

-

Validity: 1 year (re-verify if solvent evaporation occurs).

-

Phase II: Working Internal Standard (WIS) Preparation

Objective: Prepare the spiking solution for daily use. Target concentration depends on the expected endogenous range (typically 100–1000 ng/mL).

-

Diluent: Prepare 50:50 Methanol:Water (v/v).

-

Dilution: Dilute the Primary Stock (1 mg/mL) to a Working Concentration of 1,000 ng/mL (1 µg/mL).

-

Example: 10 µL Stock + 9.99 mL Diluent.

-

-

Stability: Prepare fresh weekly or store at 4°C for up to 1 month.

Phase III: Sample Spiking & Extraction Workflow

Matrix: Plasma/Serum (Example)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

-

Spike: Add 10 µL of WIS (1,000 ng/mL) .

-

Equilibration (CRITICAL STEP): Vortex gently and incubate at room temperature for 20 minutes .

-

Reasoning: Allows CA-d5 to equilibrate with albumin binding sites [1].

-

-

Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid).

-

Ratio: 3:1 (Precipitant:Sample) is standard for bile acids.

-

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer supernatant to a fresh vial.

-

Dilution (Optional): If the initial mobile phase is high-aqueous, dilute the supernatant 1:1 with water to improve peak shape on early eluters.

LC-MS/MS Methodology

Mass Spectrometry Parameters (Source: ESI Negative)

Bile acids ionize efficiently in negative mode. CA-d5 requires specific transitions to avoid cross-talk with native CA.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Type |

| Cholic Acid (Native) | 407.5 | 407.5 | 10 | Pseudo-MRM (Survivor) |

| Cholic Acid (Native) | 407.5 | 343.5 | 35 | Quantifier (Loss of H₂O) |

| Cholic Acid-d5 (IS) | 412.5 | 412.5 | 10 | Pseudo-MRM |

| Cholic Acid-d5 (IS) | 412.5 | 348.5 | 35 | Quantifier |

-

Note: Many labs use the "Pseudo-MRM" (Parent->Parent) for bile acids because fragmentation in negative mode can be inefficient. If using Parent->Parent, ensure high chromatographic resolution to separate isomers (e.g., deoxycholic acid).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: Water + 0.01% Formic Acid + 5mM Ammonium Formate.[1]

-

Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.01% Formic Acid.[2]

-

Why Mix Organic? Methanol improves selectivity for isomers; Acetonitrile lowers backpressure.

-

Visualization: Analytical Workflow

Figure 1: Step-by-step extraction workflow highlighting the critical equilibration phase necessary for accurate quantitation.

Quality Control & Self-Validation

To ensure the trustworthiness of this protocol, perform the "Zero-Blank" Test before running samples:

-

Isotopic Purity Check: Inject the Working Internal Standard (WIS) alone (diluted in mobile phase). Monitor the transition for Native Cholic Acid (407.5 -> 343.5).

-

Acceptance Criteria: The signal in the native channel must be < 20% of the LLOQ (Lower Limit of Quantitation) of the assay. Commercial d5 standards are usually >99% pure, but storage degradation or synthesis impurities can contribute to the native channel.

-

-

Cross-Talk Check: Inject a high concentration Native Standard (Upper Limit of Quantitation). Monitor the IS channel (412.5 -> 348.5).

-

Acceptance Criteria: Signal in the IS channel must be negligible (< 5% of typical IS response).

-

References

-

Sarafian, M. H., et al. (2015). "Bile Acid Profiling and Quantification in Biofluids using Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry." Analytical Chemistry. Available at: [Link]

-

Reiter, B., et al. (2020).[3] "Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples." Metabolites (MDPI). Available at: [Link]

-

Agilent Technologies. (2023). "A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome." Application Note. Available at: [Link]

Sources

quantifying serum bile acids with Cholic Acid-d5 reference standards

Application Note: Precision Quantitation of Serum Bile Acids via LC-MS/MS Using Cholic Acid-d5 Internal Standardization

Introduction & Scientific Context

Bile acids (BAs) are critical biomarkers for hepatocellular carcinoma, non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI). However, the accurate quantification of serum Cholic Acid (CA) is complicated by two factors:

-

Structural Isomerism: CA (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is isobaric with other tri-hydroxylated bile acids (e.g., Hyocholic acid, Muricholic acid). Mass spectrometry alone cannot distinguish them; chromatographic separation is mandatory.[1][2]

-

Matrix Effects: Serum phospholipids cause significant ionization suppression in Electrospray Ionization (ESI), particularly in negative mode.

The Solution: This protocol utilizes Cholic Acid-d5 (CA-d5) as a Stable Isotope Labeled (SIL) Internal Standard. Because CA-d5 co-elutes with endogenous CA but is mass-resolved by +5 Da, it experiences the exact same ionization suppression/enhancement. By normalizing the CA signal to the CA-d5 signal, we achieve absolute quantification accuracy that external calibration cannot provide.

Principle of the Method: Isotope Dilution Mass Spectrometry (IDMS)

The method relies on LC-ESI-MS/MS in negative ion mode.

-

Extraction: Serum proteins are precipitated with methanol, releasing protein-bound bile acids.

-

Separation: A C18 Reverse-Phase column separates CA from its isomers based on hydrophobicity.

-

Detection: The Triple Quadrupole Mass Spectrometer monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).[2]

-

CA:

407.3 -

CA-d5:

412.3

-

Workflow Visualization

Figure 1: End-to-end workflow for serum bile acid extraction and quantification.

Materials & Reagents

-

Reference Standards:

-

Cholic Acid (CA) >99% purity.

-

Internal Standard: Cholic Acid-2,2,4,4,12-d5 (CA-d5), 98 atom % D.

-

-

Solvents:

-

Acetonitrile (LC-MS Grade).

-

Methanol (LC-MS Grade).

-

Water (Milli-Q or LC-MS Grade).

-

-

Additives:

-

Ammonium Acetate (1M stock, LC-MS Grade).

-

Formic Acid (Optima grade).

-

-

Matrix:

-

Charcoal-stripped serum (for preparing calibration curves free of endogenous bile acids).

-

Experimental Protocol

Preparation of Stock Solutions

-

CA Stock (1 mg/mL): Dissolve 1 mg Cholic Acid in 1 mL Methanol.

-

CA-d5 IS Stock (100 µg/mL): Dissolve 1 mg CA-d5 in 10 mL Methanol.

-

Working IS Solution (500 ng/mL): Dilute CA-d5 stock in Methanol. This solution is used to precipitate proteins.[3]

Sample Preparation (Protein Precipitation)

Rationale: Bile acids are highly protein-bound (albumin). Methanol is superior to Acetonitrile for BA recovery as it disrupts these bonds more effectively without causing specific BA solubility issues.

-

Aliquot 50 µL of serum (or Calibrator/QC) into a 1.5 mL microcentrifuge tube or 96-well plate.

-

Add 150 µL of Working IS Solution (Methanol containing CA-d5).

-

Vortex vigorously for 60 seconds.

-

Incubate at -20°C for 20 minutes (improves precipitation efficiency).

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer 100 µL of supernatant to an LC vial containing a glass insert.

-

Optional: If sensitivity is low, evaporate supernatant under N₂ and reconstitute in 100 µL of 50:50 Mobile Phase A:B.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Cortecs T3 C18 (2.1 x 100 mm, 1.6 µm) or Hypersil Gold C18.

-

Note: A T3 or "aqueous stable" C18 is preferred to retain polar conjugated BAs if expanding the panel later.

-

-

Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.01% Formic Acid.

-

Mobile Phase B: Acetonitrile/Methanol (50:50) + 5 mM Ammonium Acetate + 0.01% Formic Acid.

-

Expert Insight: The 50:50 organic mix modifies selectivity, helping separate CA from CDCA (Chenodeoxycholic acid).

-

Gradient Profile:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 30 | 0.4 |

| 1.0 | 30 | 0.4 |

| 5.0 | 60 | 0.4 |

| 5.5 | 98 | 0.5 |

| 7.0 | 98 | 0.5 |

| 7.1 | 30 | 0.4 |

| 9.0 | 30 | 0.4 |

Mass Spectrometry Parameters (Source: ESI Negative):

-

Spray Voltage: -3500 V (Negative mode is 10-50x more sensitive for BAs than positive mode).

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.[3]

MRM Transitions Table:

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| Cholic Acid | 407.3 | 343.3 | 60 | 28 | Quantifier |

| Cholic Acid | 407.3 | 407.3 | 60 | 10 | Qualifier* |

| CA-d5 (IS) | 412.3 | 348.3 | 60 | 28 | Quantifier |

*Note: The 407->407 transition (pseudo-molecular ion) is often used if the fragmentation efficiency is low, but 407->343 is more specific.

Troubleshooting & Optimization Logic

When results deviate, use this logic tree to diagnose the issue.

Figure 2: Diagnostic logic for common LC-MS bile acid analysis issues.

Method Validation (FDA Bioanalytical Guidelines)

To ensure regulatory compliance (E-E-A-T), validate the method according to FDA Bioanalytical Method Validation Guidance for Industry (2018) .

-

Linearity: Construct a calibration curve (e.g., 10 ng/mL to 5000 ng/mL) in charcoal-stripped serum.

-

Accuracy & Precision:

-

Run QC samples at Low, Medium, and High concentrations (n=5).

-

Acceptance: CV < 15% (20% for LLOQ).[4]

-

-

Matrix Effect (ME):

-

Compare the peak area of CA spiked into extracted serum vs. CA spiked into neat solvent.

-

Calculation:

. -

Role of CA-d5: The IS must show the same ME as the analyte. If CA is suppressed by 40%, CA-d5 must also be suppressed by ~40%, maintaining the ratio.

-

References

-

US Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Sarafian, M. H., et al. (2015). Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Retrieved from [Link]

-

Han, J., et al. (2015). Metabolic profiling of bile acids in human and mouse blood by LC–MS/MS in combination with phospholipid-depletion solid-phase extraction. Journal of Chromatography B. Retrieved from [Link]

Sources

- 1. mac-mod.com [mac-mod.com]

- 2. sciex.com [sciex.com]

- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioanalytical Method Validation Guidance for Industry | Guidance Portal [hhs.gov]

Application Note: Cholic Acid-d5 MRM Transitions for Negative Ion ESI Mode

Abstract

This protocol details the optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the quantification of Cholic Acid-d5 (CA-d5), a critical deuterated internal standard used in bile acid profiling. Operating in negative electrospray ionization (ESI-) mode , this method overcomes the fragmentation resistance of the steroid nucleus by utilizing a validated pseudo-MRM (Survivor Ion) transition strategy alongside characteristic neutral loss transitions. This guide addresses the specific challenges of bile acid analysis, including isobaric isomer separation and matrix interference, ensuring high-precision quantitation for drug development and metabolic research.

Introduction & Scientific Rationale

The Role of Cholic Acid-d5

Cholic Acid (CA) is a primary bile acid synthesized from cholesterol in the liver.[1][2][3] In quantitative bioanalysis, Cholic Acid-d5 (2,2,3,4,4-d5) serves as the gold-standard Internal Standard (IS). Its deuteration at the C2, C3, and C4 positions provides a mass shift of +5 Da relative to endogenous CA (

Why Negative Ion Mode?

Bile acids possess a C24 carboxylic acid tail with a

The Fragmentation Challenge

Unconjugated bile acids like CA-d5 possess a rigid steroid backbone that is resistant to collision-induced dissociation (CID). Unlike conjugated bile acids (e.g., Taurocholic acid), which fragment easily at the amide bond, CA-d5 requires high collision energy to fragment, often resulting in poor signal-to-noise ratios for fragment ions. Consequently, this protocol utilizes a Pseudo-MRM approach (monitoring the precursor-to-precursor transition) as the primary quantitation trace to maximize sensitivity.

Experimental Protocol

Materials & Reagents[3][4][5][6]

-

Analyte: Cholic Acid-d5 (2,2,3,4,4-d5); >98% isotopic purity.[4]

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Mobile Phase Additive: Ammonium Acetate (Critical for ionization buffering).

Mass Spectrometry Parameters (MS/MS)

The following transitions are optimized for a Triple Quadrupole MS (e.g., Sciex QTRAP, Agilent 6400, Waters Xevo).

-

Ionization Source: Electrospray Ionization (ESI)[5]

-

Polarity: Negative (-)

-

Spray Voltage: -4500 V

-

Source Temperature: 450°C - 550°C (Instrument dependent)

Table 1: Optimized MRM Transitions for Cholic Acid-d5

| Analyte | Precursor Ion | Product Ion | Dwell (ms) | CE (V) | Type | Rationale |

| Cholic Acid-d5 | 412.3 | 412.3 | 100 | -10 | Quant | Survivor Ion: Highest sensitivity due to resistance to fragmentation. |

| Cholic Acid-d5 | 412.3 | 348.3 | 100 | -45 | Qual | Neutral Loss: Loss of |

| Cholic Acid (Endogenous) | 407.3 | 407.3 | 100 | -10 | Quant | Reference Analyte |

| Cholic Acid (Endogenous) | 407.3 | 343.3 | 100 | -45 | Qual | Reference Analyte |

Technical Note: The transition

assumes the deuterium atoms on the A-ring are stable during the specific neutral losses observed. However, for absolute quantification, thetransition is preferred in literature due to its superior signal intensity [1, 2].

Liquid Chromatography (LC) Conditions

Separation of CA-d5 from its isomers (e.g., Muricholic acids, Deoxycholic acid) is critical as they share similar masses.

-

Column: C18 Reverse Phase (e.g., Waters Cortecs T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~7.0).

-

Why Ammonium Acetate? It facilitates the formation of the deprotonated species

while preventing the formation of sodium adducts.

-

-

Mobile Phase B: Methanol or Acetonitrile/Methanol (50:50).

-

Flow Rate: 0.3 – 0.4 mL/min.

Gradient Profile:

-

0.0 min: 30% B

-

1.0 min: 30% B

-

6.0 min: 95% B (Linear Ramp)

-

8.0 min: 95% B (Wash)

-

8.1 min: 30% B (Re-equilibration)

Workflow Visualization

Sample Preparation & Analysis Workflow

The following diagram illustrates the critical path from biological sample to data acquisition, highlighting the self-validating internal standard step.

Figure 1: End-to-end workflow for Bile Acid analysis using Cholic Acid-d5 IS.

Fragmentation Pathway Logic

Understanding the lack of fragmentation is key to accepting the Pseudo-MRM method.

Figure 2: Collision-Induced Dissociation (CID) behavior of Cholic Acid-d5 in negative mode.

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of Requirements), the method must include internal checks:

-

Retention Time Locking: CA-d5 must elute at the exact same retention time as endogenous Cholic Acid (± 0.05 min). Any deviation suggests chromatographic drift or matrix effects.

-

Isotopic Purity Check: Inject a high concentration of CA-d5 alone. Monitor the transition 407.3 -> 407.3 (Endogenous CA). Signal here indicates isotopic impurity (d0 contribution), which will bias quantitation.

-

Linearity: The response ratio (Area CA / Area CA-d5) must be linear (

) across the biological range (typically 10 ng/mL to 5000 ng/mL).

References

-

Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Cholic Acid (MT921) after a Subcutaneous Injection. Semantic Scholar. (2021). Link

-

Quantitative analysis and structural characterization of bile acids using the ZenoTOF 7600 system. SCIEX Application Notes. Link

-

Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS. National Institutes of Health (NIH). (2020). Link

-

Cholic acid-2,2,3,4,4-d5 Product Information. Sigma-Aldrich. Link

-

A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Agilent Technologies. (2023). Link

Sources

- 1. sciex.com [sciex.com]

- 2. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholic acid-2,2,3,4,4-d5 D 98atom , 98 CP 53007-09-3 [sigmaaldrich.com]

- 5. Intravenous Fish Oil and Pediatric Intestinal Failure-Associated Liver Disease: Changes in Plasma Phytosterols, Cytokines, and Bile Acids, and Erythrocyte Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Recovery Protein Precipitation for the Quantification of Cholic Acid-d5 in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals in pharmacokinetics, metabolomics, and clinical research.

Introduction: The Critical Role of Deuterated Standards in Bioanalysis

Cholic acid, a primary bile acid synthesized in the liver, is a crucial signaling molecule in lipid, glucose, and energy metabolism.[1] Its quantification in plasma is fundamental for diagnosing and monitoring hepatobiliary diseases and for understanding the metabolic effects of xenobiotics. In pharmacokinetic (PK) and drug metabolism studies, stable isotope-labeled internal standards, such as Cholic Acid-d5, are indispensable for achieving the highest level of accuracy and precision in bioanalytical assays.[1][2] The use of a deuterated analog as an internal standard effectively compensates for analyte loss during sample preparation and mitigates matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Protein precipitation is a cornerstone of bioanalytical sample preparation, valued for its simplicity, speed, and cost-effectiveness.[3][4] This technique efficiently removes the bulk of proteins from complex biological matrices like plasma, which would otherwise interfere with downstream analysis, compromise HPLC/UHPLC column longevity, and suppress analyte ionization in the mass spectrometer.[2][4] This application note provides a detailed, field-proven protocol for the protein precipitation of Cholic Acid-d5 from human plasma, optimized for high recovery and reproducibility for subsequent LC-MS/MS analysis.

The Science Behind Protein Precipitation with Organic Solvents

The principle of protein precipitation using organic solvents is based on the disruption of the protein's hydration layer.[3][5] Proteins remain soluble in aqueous solutions like plasma due to the hydration shell formed by water molecules around their hydrophilic residues. Water-miscible organic solvents, such as acetonitrile and methanol, have a lower dielectric constant than water.[6] When added to plasma, these solvents decrease the overall dielectric constant of the solution, thereby weakening the electrostatic interactions that keep proteins in solution and disrupting the organized water structure around them.[3][6] This leads to an increase in protein-protein interactions, causing them to aggregate and precipitate out of the solution.[5][7]

Why Acetonitrile is the Preferred Solvent for Bile Acid Analysis:

While both methanol and acetonitrile are effective protein precipitants, acetonitrile often provides superior results for bile acid analysis.[2][3] Acetonitrile typically produces larger, more coagulated protein precipitates compared to the finer precipitates formed with methanol.[3] This results in a clearer supernatant after centrifugation, indicating more efficient protein removal and reducing the risk of column clogging or ion suppression in the MS source.[3] A solvent-to-plasma ratio of 3:1 to 5:1 (v/v) is generally recommended to ensure complete protein precipitation while maintaining a reasonable sample dilution.[3]

Experimental Workflow for Cholic Acid-d5 Extraction

The following diagram illustrates the streamlined workflow for the protein precipitation of Cholic Acid-d5 from plasma samples.

Caption: Protein Precipitation Workflow for Cholic Acid-d5.

Detailed Step-by-Step Protocol

This protocol is designed for the extraction of Cholic Acid-d5 from a 50 µL plasma sample. Volumes can be scaled proportionally for different sample sizes.

Materials and Reagents:

-

Human plasma (collected with an appropriate anticoagulant, e.g., EDTA)

-

Cholic Acid-d5 stock solution (in methanol or a suitable organic solvent)

-

HPLC-grade acetonitrile, pre-chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and tips

-

Vortex mixer

-

Refrigerated microcentrifuge

-

Autosampler vials for LC-MS/MS analysis

Protocol:

-

Sample and Standard Preparation:

-

Thaw frozen plasma samples on ice until completely liquefied.

-

Prepare a working solution of Cholic Acid-d5 internal standard (IS) at a concentration appropriate for the expected analyte levels.

-

-

Aliquoting:

-

In a clean 1.5 mL microcentrifuge tube, pipette 50 µL of the plasma sample.

-

-

Internal Standard Addition:

-

Add 10 µL of the Cholic Acid-d5 working solution to the plasma sample.

-

Briefly vortex to mix.

-

-

Protein Precipitation:

-

Centrifugation:

-

Place the tubes in a refrigerated microcentrifuge pre-cooled to 4°C.

-

Centrifuge at a high speed (e.g., 14,000 to 18,000 x g) for 10-15 minutes to pellet the precipitated proteins.[2][9] Low-temperature centrifugation helps to ensure complete protein precipitation and maintain the stability of the analyte.[2][4]

-

-

Supernatant Collection:

-

Carefully aspirate the clear supernatant without disturbing the protein pellet.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

Method Validation and Quality Control

A bioanalytical method is only reliable if it is properly validated.[10] The main objective of method validation is to demonstrate the reliability of a particular method for the determination of an analyte concentration in a specific biological matrix.[10] Key parameters to assess during validation of this protein precipitation method include:

| Parameter | Description | Acceptance Criteria (Typical) |

| Recovery | The efficiency of the extraction process, comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Consistent and reproducible across the calibration range. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. |

| Process Efficiency | The overall efficiency of the method, combining both recovery and matrix effects. | Consistent and reproducible. |

| Precision & Accuracy | The closeness of repeated measurements (precision) and the closeness of the mean to the true value (accuracy). | Intra- and inter-day precision (CV%) ≤15% (≤20% at LLOQ), accuracy within ±15% of nominal (±20% at LLOQ). |

| Stability | Analyte stability in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |

Troubleshooting Common Issues

-

Low Analyte Recovery:

-

High Variability in Results (Poor Precision):

-

Cause: Inconsistent pipetting, insufficient vortexing, or aspirating part of the protein pellet.

-

Solution: Use calibrated pipettes. Standardize vortexing time and speed. Be meticulous when aspirating the supernatant.

-

-

Clogged LC Column or Pressure Issues:

Conclusion

This application note provides a robust and reliable protein precipitation protocol for the extraction of Cholic Acid-d5 from plasma samples. By understanding the scientific principles behind the methodology and adhering to the detailed steps, researchers can achieve high-quality data suitable for demanding bioanalytical applications. The simplicity and efficiency of this method make it an ideal choice for sample preparation in pharmacokinetic, toxicokinetic, and metabolomic studies requiring the accurate quantification of bile acids.

References

-

Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved from [Link]

-

SCIEX. (2018, May 1). Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. Retrieved from [Link]

- Reddy, G. S., & Murthy, S. S. (2015).

-

Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Quantitative Analysis of Bile Acids in Human Plasma by Liquid Chromatography-Electrospray Tandem Mass Spectrometry: A Simple and Rapid One-Step Method. Retrieved from [Link]

- Li, Y., et al. (2022). A simple and reliable bile acid assay in human serum by LC-MS/MS.

- Voelker, T., et al. (2013). Method development and validation of six bile acids for regulated bioanalysis: improving selectivity and sensitivity. Bioanalysis, 5(10), 1229-48.

-

Bioquochem. (2021, October 4). Principals of various protein precipitation methods. Retrieved from [Link]

- Liu, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology, 13, 843342.

-

Let's Talk Academy. (2025, April 13). How Organic Solvents Affect Protein Precipitation: Key Insights. Retrieved from [Link]

- von Schwartzenberg, R. J., et al. (2022). Dynamics and determinants of human plasma bile acid profiles during dietary challenges. American Journal of Physiology-Endocrinology and Metabolism, 323(1), E15-E29.

-

Imoto, E., & Kawakami, D. (n.d.). Measuring Bile Acid Levels in Human Plasma Using a Triple Quadrupole Mass Spectrometer. Shimadzu. Retrieved from [Link]

-

International Journal of Pharmaceutical and Biological Science Archive. (2024, November 6). An Overview of the Development and Validation of Bioanalytical Methods using HPLC. Retrieved from [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

- 1. aragen.com [aragen.com]

- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. agilent.com [agilent.com]

- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 5. bioquochem.com [bioquochem.com]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]

- 10. ema.europa.eu [ema.europa.eu]

UHPLC-MS/MS method development for fecal bile acids with CA-d5

Application Note: High-Resolution UHPLC-MS/MS Method Development for Fecal Bile Acids

Abstract & Scope

This application note details a robust UHPLC-MS/MS workflow for the extraction, separation, and quantitation of primary and secondary bile acids (BAs) in human and murine feces. Unlike plasma, fecal matrices present unique challenges: high lipid content, bacterial pigments, and significant heterogeneity. This guide focuses on overcoming these matrix effects using a Cholic Acid-d5 (CA-d5) internal standard strategy and optimizing chromatographic resolution for critical isobaric species (CDCA, DCA, UDCA).

Scientific Foundation (The "Why")

The Isomer Challenge

Bile acids are steroid acids.[1] The primary challenge in their analysis is the separation of structural isomers that share identical precursor and product ions.

-

The Triad: Chenodeoxycholic Acid (CDCA), Deoxycholic Acid (DCA), and Ursodeoxycholic Acid (UDCA) all share the precursor m/z 391.28.

-

MS Limitation: Mass spectrometry alone cannot distinguish them.

-

Solution: Chromatographic resolution is mandatory.[2] We utilize a high-strength silica (HSS) T3 or BEH C18 column chemistry which provides sufficient hydrophobic selectivity to baseline separate these isomers.

Mobile Phase Chemistry (Negative Mode)

Bile acids are analyzed in negative electrospray ionization (ESI-) mode because they readily lose a proton at the carboxylic acid moiety.

-

Buffer Choice: We use Ammonium Acetate (5 mM) rather than Formic Acid.

-

Mechanism: Strong acids (like 0.1% Formic Acid) suppress ionization in negative mode by forcing the equilibrium toward the neutral (protonated) state. Ammonium acetate buffers the pH (~pH 5-6), ensuring the carboxylic acid groups remain deprotonated (

) while improving peak shape.

Internal Standard Strategy (CA-d5)

-

Role: CA-d5 corrects for extraction efficiency, evaporation losses, and ionization suppression.

-

Scientific Integrity Note: While CA-d5 is the designated standard for this protocol, it is a tri-hydroxylated primary bile acid. It elutes early in the chromatogram. It perfectly corrects for Cholic Acid (CA) and Muricholic Acids (MCAs). However, for late-eluting, hydrophobic mono-hydroxy BAs (like Lithocholic Acid), CA-d5 may not experience the exact same matrix suppression. Mitigation: Ensure high chromatographic resolution to move analytes away from the suppression zone (solvent front and phospholipid region).

Experimental Workflow

Workflow Visualization

Caption: Step-by-step fecal bile acid extraction and analysis workflow designed for normalization via dry weight.

Detailed Protocol

Reagents

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Ammonium Acetate (solid, LC-MS grade).

-

Internal Standard: Cholic Acid-d5 (CA-d5). Prepare a working solution of 1,000 ng/mL in MeOH.

Sample Preparation (The "Gold Standard")

Why Lyophilize? Fecal water content varies wildly (60-90%). Normalizing to "wet weight" introduces massive errors. Dry weight is the only accurate normalization metric.

-

Lyophilization: Freeze-dry raw fecal samples for 48 hours until completely brittle.

-

Homogenization: Pulverize the dried cake into a fine powder using a bead beater or mortar/pestle.

-

Weighing: Accurately weigh 10.0 mg (± 0.5 mg) of dried feces into a 2 mL reinforced tube.

-

Spiking: Add 10 µL of CA-d5 Working Solution (10 ng total on column).

-

Extraction: Add 1.0 mL of ice-cold 100% Methanol.

-

Note: Methanol precipitates proteins while efficiently solubilizing the steroid structure of bile acids.

-

-

Disruption: Bead-beat for 2 cycles (30 sec each) at 6.0 m/s.

-

Incubation: Shake at 4°C for 20 minutes to ensure desorption from particulate matter.

-

Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Drying: Transfer 500 µL of supernatant to a fresh tube. Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL of 50:50 (v/v) MeOH:Water. Vortex well and transfer to LC vial.

UHPLC Conditions

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

-

Why: HSS T3 retains polar compounds better than BEH C18, aiding the separation of early eluting polar BAs (like Muricholic acids) while resolving hydrophobic isomers.

-

-

Column Temp: 50°C (Critical for isomer resolution).

-

Flow Rate: 0.4 mL/min.[2]

Mobile Phase Gradient:

| Time (min) | % B | Rationale |

| 0.0 | 35 | Initial loading; retain polar MCAs. |

| 1.0 | 35 | Isocratic hold to stack peaks. |

| 12.0 | 70 | Shallow gradient to separate CDCA/DCA/UDCA. |

| 12.5 | 95 | Wash column (remove lipids/pigments). |

| 14.5 | 95 | Hold wash. |

| 14.6 | 35 | Re-equilibration. |

| 17.0 | 35 | Ready for next injection. |

MS/MS Parameters

MRM Table (Quantitation):

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| CA-d5 (IS) | 412.3 | 412.3 | 40 | 10 | Pseudo-MRM |

| Cholic Acid (CA) | 407.3 | 407.3 | 40 | 10 | Pseudo-MRM |

| Chenodeoxycholic (CDCA) | 391.3 | 391.3 | 40 | 10 | Pseudo-MRM |

| Deoxycholic (DCA) | 391.3 | 391.3 | 40 | 10 | Pseudo-MRM |

| Ursodeoxycholic (UDCA) | 391.3 | 391.3 | 40 | 10 | Pseudo-MRM |

| Lithocholic (LCA) | 375.3 | 375.3 | 40 | 10 | Pseudo-MRM |

| Taurocholic Acid (TCA) | 514.3 | 80.0 | 50 | 60 | Specific (Taurine) |

| Glycocholic Acid (GCA) | 464.3 | 74.0 | 45 | 50 | Specific (Glycine) |

Note: Unconjugated BAs often do not fragment well to specific ions in negative mode, so "Pseudo-MRM" (Parent -> Parent) is standard practice and provides high sensitivity.

Isomer Separation Logic

The following diagram illustrates the critical separation requirements for the "391" mass group.

Caption: Chromatographic separation logic for isobaric bile acids (m/z 391) based on hydroxyl group orientation.

Validation & Troubleshooting

Matrix Effects

Feces contains phospholipids that suppress ionization.

-

Test: Post-column infusion. Inject a blank fecal extract while infusing CA-d5. Look for dips in the baseline.

-

Solution: If suppression is observed at the CA-d5 retention time, dilute the sample 1:5 or 1:10.

Linearity

-

Prepare a calibration curve from 5 ng/mL to 5000 ng/mL.

-

CA-d5 concentration should be constant (e.g., 200 ng/mL).

-

Acceptance criteria:

.[1][2][8]

References

-

Guzior, D. V., & Quinn, R. A. (2021). Review: Microbial transformations of human bile acids. Microbiome, 9(1), 140.

-

Sarafian, M. H., et al. (2015). Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry. Analytical Chemistry, 87(19), 9662–9670.

-

Waters Corporation. (2020). Separation of Bile Acids Using ACQUITY UPLC HSS T3 Technology. Application Note.

-

Griffiths, W. J., & Sjövall, J. (2010). Bile acids: analysis in biological fluids and tissues. Journal of Lipid Research, 51(1), 23-41.

Sources

- 1. medpace.com [medpace.com]

- 2. mac-mod.com [mac-mod.com]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. Analysis of fecal bile acids and metabolites by high resolution mass spectrometry in farm animals and correlation with microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]

- 7. metaboprofile.com [metaboprofile.com]

- 8. researchgate.net [researchgate.net]

Precision Quantitation of Cholic Acid in Biological Matrices: Optimizing Cholic Acid-d5 Internal Standard Spiking

Application Note & Protocol

Part 1: Core Directive & Scientific Rationale

The "Goldilocks" Dilemma of Internal Standards

In quantitative bioanalysis of endogenous metabolites like Cholic Acid (CA), the Internal Standard (IS) is not merely a tracking agent; it is the linchpin of accuracy. Unlike xenobiotic drug assays where the analyte is absent in blank matrix, Cholic Acid is omnipresent in plasma/serum (typically 100–500 ng/mL in healthy individuals, soaring >10,000 ng/mL in cholestasis).

This creates a unique challenge for IS spiking concentration:

-

Too Low: The IS signal is buried by matrix suppression (phospholipids/salts), leading to high variation (CV%) and poor linearity correction.

-

Too High: The isotopic impurity (unlabeled d0-CA present in the d5-CA standard) contributes a significant signal to the analyte channel, artificially elevating the Lower Limit of Quantitation (LLOQ).

The Core Directive: This protocol targets an optimized Cholic Acid-d5 (CA-d5) spiking concentration that balances signal robustness against isotopic interference , ensuring accurate quantitation from healthy baselines to pathological extremes.

Part 2: Technical Protocol & Methodology

Materials & Reagents

-

Analyte: Cholic Acid (CA), ≥98% purity.

-

Internal Standard: Cholic Acid-d5 (CA-d5), ≥98% chemical purity, ≥99% isotopic purity .

-

Critical Check: Review the Certificate of Analysis (CoA) for the "% native" or "d0" contribution. If d0 > 0.5%, reduce spiking concentration accordingly.

-

-

Matrix: Human Plasma (K2EDTA or Heparin) or Serum.[1]

-

Note: For calibration curves, use Surrogate Matrix (e.g., 4% BSA in PBS) or Charcoal-Stripped Plasma to establish a true zero baseline.

-

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Acetate.

Experimental Workflow

The following workflow utilizes a Protein Precipitation (PPT) method, which is robust for high-throughput bile acid profiling.

A. Stock Solution Preparation

-

CA Stock: Dissolve CA in MeOH to 1.0 mg/mL.

-

IS Stock (CA-d5): Dissolve CA-d5 in MeOH to 1.0 mg/mL.

-

IS Spiking Solution (The Critical Step):

-

Dilute IS Stock to 1,000 ng/mL (approx.[2] 2.4 µM) in 50:50 MeOH:Water.

-

Rationale: When 20 µL of this is added to 50 µL of sample, the effective concentration relative to the matrix volume is 400 ng/mL, sitting comfortably near the geometric mean of physiological levels.

-

B. Sample Preparation Protocol

-

Aliquot: Transfer 50 µL of sample (Plasma/Serum/QC/Standard) into a 1.5 mL microcentrifuge tube or 96-well plate.

-

Spike IS: Add 20 µL of IS Spiking Solution (1,000 ng/mL) to every tube (except Double Blanks).

-

Vortex gently (10 sec).

-

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 1% Formic Acid to aid precipitation).

-

Ratio: 1:4 sample:solvent ensures >98% protein removal.

-

-

Extract: Vortex vigorously for 2 minutes.

-

Clarify: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer: Move 150 µL of supernatant to an LC vial.

-

Dilute (Optional but Recommended): Mix 150 µL supernatant with 150 µL Water (1:1).

-

Why? This reduces solvent strength, preventing "peak fronting" or breakthrough on the LC column during injection.

-

LC-MS/MS Conditions

-

Column: C18 Column (e.g., 2.1 x 100 mm, 1.7–1.9 µm).

-

Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.01% Formic Acid.

-

Note: Ammonium acetate helps ionization in negative mode; Formic acid improves peak shape.

-

-

Mobile Phase B: 95:5 Acetonitrile:Methanol + 5 mM Ammonium Acetate.

-

Ionization: ESI Negative Mode.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | CE (V) | Note |

|---|---|---|---|---|

| Cholic Acid (CA) | 407.3 | 407.3 | 35 | Pseudo-MRM (Survival yield high) |

| Cholic Acid (CA) | 407.3 | 343.3 | 45 | Water loss fragment (Specific) |

| CA-d5 (IS) | 412.3 | 412.3 | 35 | Pseudo-MRM |

| CA-d5 (IS) | 412.3 | 348.3 | 45 | Water loss fragment |

Expert Tip: Bile acids often fragment poorly. Monitoring the Precursor->Precursor (Pseudo-MRM) often yields the highest sensitivity, provided chromatographic separation is sufficient to resolve isomers (e.g., separating CA from allo-CA or urso-CA).

Part 3: Validation & Logic Visualization

Determining the Optimal Spiking Concentration

The concentration of 1,000 ng/mL (in spiking solution) resulting in ~400 ng/mL (equivalent in matrix) is derived from the Interference Crossover Logic .

The Calculation:

-

Target LLOQ: 10 ng/mL.

-

Max Allowable Interference: FDA guidelines state IS interference to analyte must be < 20% of LLOQ.

-

Max signal allowed = 2 ng/mL equivalent.

-

-

IS Purity: If CA-d5 has 0.2% native CA (d0) impurity.

-

Max Spike:

.-

Result: Spiking at 1,000 ng/mL keeps background interference at the limit of acceptability while maximizing signal stability.

-

Diagram 1: Sample Preparation Workflow

Caption: Step-by-step protein precipitation workflow emphasizing the critical equilibration of IS with the biological matrix prior to solvent addition.

Diagram 2: Spiking Concentration Decision Tree

Caption: Logic flow for calculating the Maximum Allowable Spiking Concentration based on isotopic purity and target LLOQ.

Data Summary & Validation Criteria

| Parameter | Acceptance Criteria | Scientific Rationale |

| IS Response Variation | CV < 15% across run | Indicates consistent extraction recovery and no matrix suppression drift. |

| IS Interference (Blank) | < 20% of LLOQ response | Ensures the IS stock is not contaminating the analyte channel (d0 impurity). |

| Analyte Interference | < 5% of IS response | Ensures high concentrations of native CA do not "crosstalk" into the IS channel (M+5 isotope). |

| Linearity (r²) | > 0.99 (Weighted 1/x²) | Bile acids cover a wide dynamic range; weighting is essential for low-end accuracy. |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on IS response consistency and interference testing.

-

Sarafian, M. H., et al. (2015). "Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry." Analytical Chemistry, 87(19), 9662-9670.

-

Gómez, C., et al. (2020).[3] "Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples." Metabolites, 10(7), 282.

-

BenchChem Technical Notes. (2025). "Isotopic Interference in Chenodeoxycholic Acid-d5 Analysis." Discusses the mechanics of d0 impurity calculations.

-

Thermo Fisher Scientific. (2018). "Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS." Application Note 72723.

Sources

Application Note: High-Sensitivity Derivatization-Free LC-MS/MS Quantitation of Cholic Acid-d5 in Urine

Executive Summary

This application note details a robust, derivatization-free Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Cholic Acid-d5 (CA-d5) in human urine. While traditional bile acid analysis often utilizes derivatization to enhance ionization efficiency, this method leverages optimized negative electrospray ionization (ESI-) and specific mobile phase chemistry to achieve high sensitivity (LLOQ < 5 ng/mL) without the time-consuming derivatization steps.

This protocol is designed for researchers conducting metabolic flux studies, drug-drug interaction (DDI) assessments involving OATP transporters, or liver function monitoring where CA-d5 serves as a stable isotope tracer.

Introduction & Biological Context

Cholic Acid (CA) is a primary bile acid synthesized in the liver.[1] Its deuterated analog, Cholic Acid-d5 (CA-d5), is frequently employed as an exogenous marker to evaluate:

-

Hepatic uptake transporter activity: Specifically OATP1B1 and OATP1B3.

-

CYP7A1 activity: As a metabolic tracer in cholesterol turnover studies.

-

Renal clearance: In complex DDI studies.

The Challenge: Urine is a complex matrix containing high concentrations of salts, urea, and isomeric bile acids (e.g., Deoxycholic acid, Chenodeoxycholic acid) that can cause significant ion suppression. Furthermore, unconjugated bile acids like CA often exhibit poor fragmentation in MS/MS, leading many labs to rely on "pseudo-MRM" (parent-to-parent transitions) or derivatization.

The Solution: This method utilizes a high-resolution C18 separation coupled with a buffered mobile phase that promotes stable [M-H]⁻ formation, allowing for specific fragmentation (loss of water/CO2) and avoiding the variability introduced by chemical derivatization.

Methodological Principles

Ionization Strategy (Negative Mode ESI)

Bile acids are carboxylic acids. At neutral or basic pH, they exist as anions. By using Ammonium Acetate in the mobile phase, we buffer the pH to ensure the carboxylic acid moiety (

Isomer Separation Logic

Cholic acid is a tri-hydroxy bile acid, making it more polar than the di-hydroxy isomers (Chenodeoxycholic acid and Deoxycholic acid). On a reverse-phase C18 column, CA will elute earlier than these isomers. This chromatographic resolution is critical because these isomers share similar molecular weights and fragmentation patterns.

Workflow Visualization

Figure 1: End-to-end analytical workflow ensuring matrix cleanup and robust quantitation.

Experimental Protocol

Materials & Reagents[2]

-

Analyte: Cholic Acid-d5 (CA-d5), typically labeled at the 2,2,4,4,4 positions.

-

Internal Standard (Optional): If CA-d5 is the analyte, use Cholic Acid-d4 or a structural analog like Glycocholic Acid-d4 if endogenous CA interference is not a concern (or use standard addition). Note: If CA-d5 is the tracer, endogenous CA is the interference; ensure baseline separation or use background subtraction.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.

-

SPE Cartridges: Oasis HLB (30 mg) or equivalent polymeric reversed-phase sorbent.

Sample Preparation (Solid Phase Extraction)

Direct "dilute-and-shoot" is discouraged for urine due to significant ion suppression from salts.

-

Aliquot: Transfer 50 µL of urine into a 1.5 mL tube.

-

Spike: Add 10 µL of Internal Standard working solution (if applicable).

-

Dilution: Add 440 µL of 5% Ammonium Hydroxide in water (alkaline pH helps break protein binding and ionize the acid).

-

SPE Conditioning:

-

1 mL Methanol.

-

1 mL Water.[2]

-

-

Load: Load the diluted urine sample (~500 µL) onto the cartridge.

-

Wash:

-

1 mL 5% Methanol in Water (removes salts and polar interferences).

-

-

Elution:

-

Elute with 1 mL Methanol . (Bile acids are highly soluble in pure MeOH).

-

-

Reconstitution:

-

Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex for 1 min.

-

LC-MS/MS Conditions

Chromatography (LC)

-

System: UHPLC (Agilent 1290, Waters Acquity, or equivalent).

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

-

Column Temp: 45°C (Elevated temperature improves peak shape for bile acids).

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5). Do not acidify with formic acid, as this suppresses negative ionization.

-

Mobile Phase B: Acetonitrile / Methanol (50:50 v/v).[3]

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 25 | Initial Hold |

| 1.0 | 25 | Start Gradient |

| 6.0 | 70 | Elution of CA/CA-d5 |

| 7.0 | 95 | Wash |

| 8.0 | 95 | Hold |

| 8.1 | 25 | Re-equilibration |

| 10.0 | 25 | End |

Mass Spectrometry (MS)

-

Source: Electrospray Ionization (ESI), Negative Mode.[1][4][5]

-

Capillary Voltage: 2.5 kV (lower voltage often helps in Neg mode).

-

Desolvation Temp: 500°C.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

|---|---|---|---|---|---|

| Cholic Acid-d5 | 412.5 | 348.5 | 40 | 28 | Quantifier |

| Cholic Acid-d5 | 412.5 | 412.5 | 40 | 5 | Qualifier (Pseudo-MRM) |

| Cholic Acid (Endogenous) | 407.5 | 343.5 | 40 | 28 | Monitor |

Note: The transition 412.5 -> 348.5 corresponds to the loss of water and/or the carboxylic acid moiety. The Pseudo-MRM (412->412) often has higher intensity but lower specificity. Use 412->348 for rigorous quantitation in urine.

Data & Validation Expectations

Isomer Separation Logic

It is vital to ensure CA-d5 does not co-elute with endogenous isomers that might share mass transitions (though d5 labeling usually prevents mass overlap, retention time matching confirms identity).

Figure 2: Chromatographic separation logic based on hydrophobicity. CA elutes prior to di-hydroxy bile acids.

Performance Metrics

-

Linearity: 5 ng/mL to 2000 ng/mL (

). -

Recovery (SPE): > 85% for CA-d5.

-

Matrix Effect: Urine salts may cause suppression. The use of Ammonium Acetate in Mobile Phase A mitigates this, but Deuterated IS (CA-d5) compensates perfectly for any suppression if used as an IS for CA. If CA-d5 is the analyte, ensure the calibration curve is prepared in synthetic urine or stripped urine to match the matrix.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | pH too low (Acidic MP) | Remove Formic Acid from Mobile Phase A. Ensure Ammonium Acetate is used. |

| Peak Tailing | Column overload or secondary interactions | Increase Column Temp to 50°C; Check pH (should be neutral/slightly acidic ~6.5). |

| Signal Suppression | Matrix effects from urine | Switch from "Dilute-and-Shoot" to SPE. Reduce injection volume (2-5 µL). |

| Carryover | Bile acids sticking to system | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid. |

References

-

Sarafian, M. H., et al. (2015).[6] Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry.[1][3][4][6][7][8] Analytical Chemistry.

-

European Medicines Agency. (2011).[8] Guideline on bioanalytical method validation.

-

Alnouti, Y. (2009). Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. Toxicological Sciences.

-

Bathena, S. P., et al. (2013). LC-MS/MS analysis of bile acids in biological fluids. Journal of Chromatography B.

Sources

- 1. aragen.com [aragen.com]

- 2. agilent.com [agilent.com]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. halocolumns.com [halocolumns.com]

- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Correcting Matrix Effects in Bile Acid Analysis

The following technical guide is designed for analytical chemists and researchers optimizing bile acid (BA) quantification assays. It moves beyond basic definitions to address the mechanistic realities of LC-MS/MS analysis in complex biological matrices.

Subject: Application of Cholic Acid-d5 (CA-d5) as an Internal Standard

Document ID: TS-BA-2024-05 | Version: 2.1 Scope: LC-MS/MS Quantification in Plasma, Serum, and Feces

Part 1: The Core Challenge (Matrix Effects)

Q1: Why do my bile acid signals fluctuate even when injection volume is constant?

A: You are likely experiencing Ion Suppression or Enhancement caused by the sample matrix. In Electrospray Ionization (ESI), the "ionization efficiency" is not constant. It is a competitive process. Endogenous compounds—specifically glycerophospholipids and salts —co-elute with your bile acids. These compounds compete for the limited charge available on the surface of the ESI droplets.

-

The Mechanism: If a phospholipid elutes at the same time as Cholic Acid, it "steals" the charge. Your mass spectrometer sees fewer Cholic Acid ions, not because there is less analyte, but because the ionization was suppressed.

-

The Consequence: If you use an external calibration curve (standards in solvent), your results will be inaccurate (usually under-reported).

Q2: How does Cholic Acid-d5 (CA-d5) solve this?

A: CA-d5 acts as a Chromatographic and Ionization Mirror . Because CA-d5 is chemically identical to endogenous Cholic Acid (except for the heavy isotopes), it possesses:

-

Identical Retention Time (Rt): It elutes at the exact same moment as Cholic Acid.

-

Identical Ionization Physics: It experiences the exact same degree of ion suppression or enhancement from the co-eluting matrix.

The Math of Correction:

Visualizing the Mechanism

The following diagram illustrates how Matrix Effects distort data and how the Internal Standard (IS) corrects it.

Figure 1: Mechanism of Ion Suppression in ESI. High-abundance matrix components (red) monopolize surface charge, suppressing analyte ionization. The IS (blue) tracks this suppression perfectly.

Part 2: Troubleshooting & FAQs

Scenario A: "I am using CA-d5, but my calibration linearity is poor (r² < 0.98)."

Root Cause: Isotopic Interference (Cross-Talk). Cholic Acid-d5 is +5 Da heavier than Cholic Acid. However, naturally occurring isotopes (C13) of endogenous Cholic Acid can contribute signal to the d5 channel, or impurities in the d5 standard can contribute to the unlabeled channel.

Action Plan:

-

Check the "Blank with IS": Inject a blank sample containing only the Internal Standard.

-

If you see a peak in the Cholic Acid transition: Your IS is impure or too concentrated. Dilute the IS.

-

-

Check the "ULOQ without IS": Inject your highest standard (ULOQ) without Internal Standard.

-

If you see a peak in the CA-d5 transition: The natural isotopes of the analyte are "bleeding" into the IS channel. You may need to adjust your mass transitions or lower your ULOQ.

-

Scenario B: "Can I use CA-d5 to quantify ALL bile acids (e.g., Lithocholic Acid)?"

A: Strictly speaking, NO. While CA-d5 is an excellent surrogate, it is not a universal corrector.

-

Reason: Lithocholic Acid (LCA) is much more hydrophobic than Cholic Acid (CA). LCA elutes later in the gradient (e.g., 5 min vs. 2 min).

-

The Risk: The matrix environment at 5 minutes is different from the environment at 2 minutes. CA-d5 corrects for the matrix at 2 minutes. It cannot correct for the matrix affecting LCA at 5 minutes.

-

Best Practice: Use a "Cocktail" of Internal Standards (e.g., CA-d5, DCA-d4, LCA-d4, CDCA-d4). If cost is prohibitive, group bile acids by retention time and assign the closest eluting IS to each group.

Scenario C: "My IS response drops to 10% in some patient samples."

A: This indicates Severe Matrix Suppression . While the ratio method corrects for this mathematically, a 90% signal loss compromises your Limit of Detection (LOD). Action Plan:

-